Zearalenone 14-glucuronide
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Overview
Description
Zearalenone 14-glucuronide is a conjugated mycotoxin derived from zearalenone, a xenoestrogenic mycotoxin produced by Fusarium species. Zearalenone is commonly found as a contaminant in crops and cereal-based products. This compound is formed through the glucuronidation process, where zearalenone is conjugated with glucuronic acid. This compound is of significant interest due to its potential toxicological effects and its role in the metabolism of zearalenone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zearalenone 14-glucuronide typically involves the enzymatic or chemical conjugation of zearalenone with glucuronic acid. Enzymatic synthesis can be achieved using liver microsomes or recombinant enzymes that catalyze the glucuronidation reaction. Chemical synthesis may involve the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound is less common due to its specific application in research. large-scale synthesis can be achieved through biotechnological methods using microbial fermentation or enzymatic processes. These methods ensure the production of high-purity this compound for research and analytical purposes .
Chemical Reactions Analysis
Types of Reactions
Zearalenone 14-glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of this compound can occur in the presence of β-glucuronidase, leading to the release of free zearalenone .
Common Reagents and Conditions
Hydrolysis: β-glucuronidase enzyme is commonly used to hydrolyze this compound to zearalenone.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride under controlled conditions.
Major Products Formed
The primary product formed from the hydrolysis of this compound is zearalenone. Other reactions may yield various oxidized or reduced derivatives of zearalenone .
Scientific Research Applications
Zearalenone 14-glucuronide has several scientific research applications:
Mechanism of Action
Zearalenone 14-glucuronide exerts its effects primarily through its hydrolysis to zearalenone by β-glucuronidase. The released zearalenone can then interact with estrogen receptors, leading to estrogenic effects. This interaction can disrupt endocrine functions and cause reproductive disorders. The molecular targets include estrogen receptors, and the pathways involved are related to estrogen signaling .
Comparison with Similar Compounds
Similar Compounds
Zearalenone: The parent compound, known for its estrogenic activity.
Zearalenone 14-sulfate: Another conjugated form of zearalenone with similar toxicological properties.
Zearalenone 14-glucoside: A glucoside conjugate of zearalenone with different metabolic and toxicokinetic profiles
Uniqueness
Zearalenone 14-glucuronide is unique due to its specific formation through glucuronidation, which affects its solubility, stability, and interaction with biological systems. Its role in the metabolism of zearalenone and its potential to release free zearalenone upon hydrolysis make it a critical compound for studying the toxicological effects of zearalenone .
Properties
Molecular Formula |
C24H30O11 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(4S,12Z)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C24H30O11/c1-12-6-5-9-14(25)8-4-2-3-7-13-10-15(11-16(26)17(13)23(32)33-12)34-24-20(29)18(27)19(28)21(35-24)22(30)31/h3,7,10-12,18-21,24,26-29H,2,4-6,8-9H2,1H3,(H,30,31)/b7-3-/t12-,18-,19-,20+,21-,24+/m0/s1 |
InChI Key |
FZLJLIKPCMZUSJ-XGHZKFQMSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C\C2=C(C(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)C(=O)O1 |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)C(=O)O1 |
Origin of Product |
United States |
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